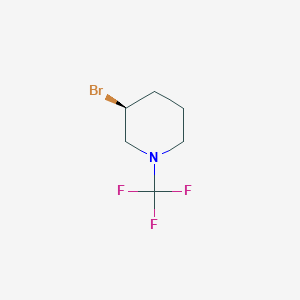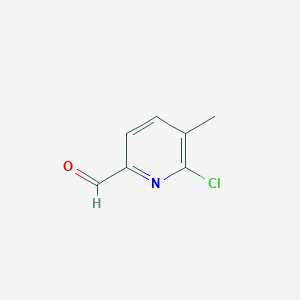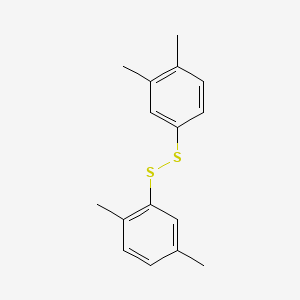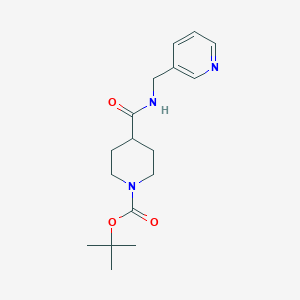
2-Bromo-6-iodo-3-(2-methoxyethoxy)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-6-iodo-3-(2-methoxyethoxy)pyridine is a heterocyclic organic compound that contains both bromine and iodine atoms attached to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-iodo-3-(2-methoxyethoxy)pyridine typically involves the halogenation of a pyridine derivative. One common method is the bromination and iodination of 3-(2-methoxyethoxy)pyridine. The reaction conditions often require the use of halogenating agents such as bromine and iodine in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature and pressure to ensure the selective substitution of the hydrogen atoms with bromine and iodine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in the production process.
化学反应分析
Types of Reactions
2-Bromo-6-iodo-3-(2-methoxyethoxy)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
2-Bromo-6-iodo-3-(2-methoxyethoxy)pyridine has several applications in scientific research, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Material Science: It is utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.
Biological Research: The compound is employed in the study of biological pathways and mechanisms, often as a probe or labeling agent.
作用机制
The mechanism of action of 2-Bromo-6-iodo-3-(2-methoxyethoxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and iodine atoms can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The pathways involved often include signal transduction, gene expression, and metabolic processes.
相似化合物的比较
2-Bromo-6-iodo-3-(2-methoxyethoxy)pyridine can be compared with other halogenated pyridine derivatives, such as:
2-Bromo-3-iodopyridine: Similar in structure but lacks the methoxyethoxy group, which may affect its reactivity and applications.
2-Chloro-6-iodo-3-(2-methoxyethoxy)pyridine: Contains chlorine instead of bromine, which can influence its chemical properties and biological activity.
2-Bromo-6-iodo-3-methoxypyridine: Lacks the ethoxy group, potentially altering its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
分子式 |
C8H9BrINO2 |
|---|---|
分子量 |
357.97 g/mol |
IUPAC 名称 |
2-bromo-6-iodo-3-(2-methoxyethoxy)pyridine |
InChI |
InChI=1S/C8H9BrINO2/c1-12-4-5-13-6-2-3-7(10)11-8(6)9/h2-3H,4-5H2,1H3 |
InChI 键 |
UIVOYCMFUAVTEL-UHFFFAOYSA-N |
规范 SMILES |
COCCOC1=C(N=C(C=C1)I)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


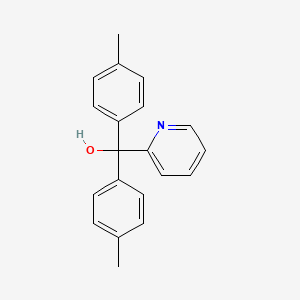
![2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13974356.png)

![1,1',1'',1'''-[Methylenebis(2,4,6-trihydroxy-5,1,3-benzenetriyl)]tetrakis-ethanone](/img/structure/B13974369.png)
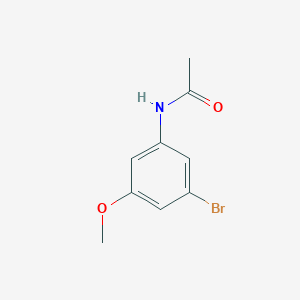
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(ethylamino)propan-1-ol](/img/structure/B13974373.png)

